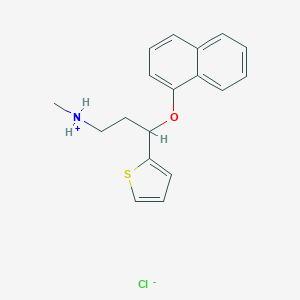

(RS)-Duloxetine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS.ClH/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;/h2-10,13,17,19H,11-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFSMCNJSOPUAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657730 | |

| Record name | N-Methyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-2-yl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116817-11-9 | |

| Record name | N-Methyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-2-yl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chiral Synthesis of (RS)-Duloxetine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the chiral synthesis of (RS)-Duloxetine hydrochloride. Duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SNRI), is a widely prescribed antidepressant.[1][2][3] The therapeutic efficacy of duloxetine is primarily attributed to its (S)-enantiomer, which is significantly more potent than the (R)-enantiomer.[4][5][6][7] Consequently, the development of efficient and stereoselective synthetic routes to obtain the enantiomerically pure (S)-duloxetine is of paramount importance in the pharmaceutical industry.

This guide details the principal chiral synthesis strategies, including asymmetric synthesis, diastereoselective resolution, and chemoenzymatic methods. Quantitative data from key experiments are summarized in comparative tables, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz illustrate the key synthetic pathways and experimental workflows.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to directly produce the desired enantiomer by employing chiral catalysts or reagents. Several successful strategies have been developed for the asymmetric synthesis of (S)-duloxetine and its key intermediates.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the enantioselective reduction of ketones, offering an alternative to methods requiring high-pressure hydrogen gas.[4][8] This approach has been successfully applied to the synthesis of chiral intermediates for duloxetine.

A notable example involves the ATH of β-chloro ketones, which are versatile precursors to various pharmaceuticals, including (S)-duloxetine.[9][10] Rhodium-catalyzed ATH of 3-chloro-1-(2-thienyl)propan-1-one, promoted by amine-boranes, can produce the corresponding chiral 3-chloroalkanol in high yield and enantioselectivity.[9][10]

Another effective ATH strategy utilizes a chiral Ru- or Rh-catalyst for the reduction of N-protected or unprotected β-keto amines to furnish the corresponding chiral alcohol, a key intermediate for duloxetine, with high enantiomeric purity.[11]

A facile synthesis of (S)-duloxetine has been reported via the asymmetric transfer hydrogenation of 2-tosyloxy-1-(2-thiophenyl)ethanone using a Cp*RhCl[(S,S)-TsDPEN] catalyst, followed by a series of transformations.[4][8]

Table 1: Asymmetric Transfer Hydrogenation for Duloxetine Intermediates

| Substrate | Catalyst/Reagent | Product | Yield (%) | ee (%) | Reference |

| 2-Tosyloxy-1-(2-thiophenyl)ethanone | Cp*RhCl[(S,S)-TsDPEN], HCO2H/Et3N | (S)-1-(2-Thienyl)-2-tosyloxyethanol | 95 | 95 | [4][8] |

| 3-(Dimethylamino)-1-(2-thienyl)-1-propanone | Ru/Rh-catalyst with chiral ligand | (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol | High | ≥99 | [11] |

| 3-Chloro-1-(2-thienyl)propan-1-one | Rh-catalyst with amine-borane | (S)-3-Chloro-1-(2-thienyl)-1-propanol | up to 99 | >99 | [9][10] |

| 3-(Dimethylamino)-1-(2-thienyl)-1-propanone | P-Phos chiral phosphine ligand, H₂ | (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol | 99 | 94 (up to 99 after recrystallization) | [12] |

-

Catalyst Preparation: The catalyst, Cp*RhCl[(S,S)-TsDPEN], is prepared from the reaction of dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer and (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine in dichloromethane in the presence of triethylamine.

-

Reaction Setup: The catalytic reaction is carried out under an argon atmosphere in oven-dried glassware.

-

Reaction Execution: To a mixture of the (S,S)-Rh catalyst in ethyl acetate, 2-tosyloxy-1-(2-thiophenyl)ethanone and a formic acid/triethylamine (5:2 molar ratio) azeotrope are added.

-

Workup and Purification: The reaction mixture is stirred at room temperature for 3 hours. After dilution with ethyl acetate, the mixture is washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The product is purified by flash column chromatography.

Caption: Asymmetric Transfer Hydrogenation Pathway to (S)-Duloxetine.

Direct Catalytic Asymmetric Aldol Reaction

A concise enantioselective synthesis of duloxetine can be achieved through a direct catalytic asymmetric aldol reaction of a thioamide. This method provides a scalable route to a key chiral intermediate.[13] The aldol product can be obtained with high enantioselectivity, and the chiral ligand can be recovered and reused.[13]

Table 2: Direct Catalytic Asymmetric Aldol Reaction

| Reactants | Chiral Ligand/Catalyst | Product | Yield (%) | ee (%) | Reference |

| Thioamide and Aldehyde | Chiral Ligand | Aldol Product | - | 92 (after LiAlH₄ reduction) | [13] |

-

Aldol Reaction: The direct catalytic asymmetric aldol reaction is performed to obtain the aldol product.

-

Reduction: The aldol product is reduced with LiAlH₄.

-

Deprotection: The resulting intermediate is deprotected using Pd(PPh₃)₄ and N,N-dimethylbarbituric acid in CH₂Cl₂ at 50 °C.

-

Workup and Purification: After cooling, the mixture is diluted with CHCl₃ and washed with saturated Na₂CO₃. The organic layer is dried over Na₂SO₄, and the solvent is removed under reduced pressure to yield the crude primary amine.

Asymmetric Friedel-Crafts Reaction

The Friedel-Crafts reaction, a fundamental transformation in organic chemistry, can be rendered asymmetric to produce chiral building blocks for duloxetine. An efficient enantioselective Friedel-Crafts reaction of thiophenes with glyoxylates has been developed using a 6,6'-dibromo-BINOL/Ti(IV) complex as a catalyst.[14] This method allows for the synthesis of various hydroxy(thiophene-2-yl)acetates in high enantioselectivities and good yields, providing a formal synthesis of duloxetine.[14]

Table 3: Asymmetric Friedel-Crafts Reaction

| Reactants | Catalyst | Product | Yield (%) | ee (%) | Reference |

| Thiophene, n-Butyl glyoxylate | 6,6'-dibromo-BINOL/Ti(IV) | n-Butyl (R)-hydroxy(thiophen-2-yl)acetate | Good | 92-98 | [14] |

Chemoenzymatic and Biocatalytic Methods

Chemoenzymatic and biocatalytic approaches offer green and highly selective alternatives to traditional chemical methods for chiral synthesis. These methods often proceed under mild reaction conditions and can provide products with excellent enantiopurity.[1]

Enzymatic Kinetic Resolution

Kinetic resolution is a widely used technique to separate enantiomers of a racemic mixture. Lipases are commonly employed for the enantioselective acylation or hydrolysis of racemic alcohols, which are key intermediates in duloxetine synthesis.

A chemoenzymatic synthesis of duloxetine has been achieved through the lipase-mediated resolution of 3-hydroxy-3-(2-thienyl)propanenitrile.[15] Another approach involves the kinetic resolution of racemic 3-chloro-1-(2-thienyl)-1-propanol using lipase B from Candida antarctica.[16]

Table 4: Enzymatic Kinetic Resolution for Duloxetine Intermediates

| Substrate | Enzyme | Product | Conversion (%) | ee (%) | Reference |

| Racemic 3-hydroxy-3-(2-thienyl) propanenitrile | Pseudomonas sp. lipase (under ultrasound) | (S)-3-hydroxy-3-(2-thienyl) propanenitrile | 53.9 | 99 | [16] |

| Racemic 3-chloro-1-(2-thienyl)-1-propanol | Lipase B from Candida antarctica | (S)-3-chloro-1-(2-thienyl)-1-propanol and (R)-butanoate | ~50 | >99 | [16] |

-

Reaction Setup: The reaction is carried out in n-hexane under ultrasound irradiation at a specific power and temperature.

-

Reaction Execution: Pseudomonas sp. lipase is added to a solution of racemic 3-hydroxy-3-(2-thienyl) propanenitrile in n-hexane.

-

Monitoring: The reaction is monitored until it reaches equilibrium (approximately 7 hours).

-

Workup: The enzyme is filtered off, and the solvent is evaporated. The product and unreacted substrate are separated by chromatography.

Asymmetric Bioreduction

Asymmetric bioreduction using whole-cell biocatalysts or isolated enzymes (e.g., carbonyl reductases, alcohol dehydrogenases) is a highly effective method for the enantioselective synthesis of chiral alcohols.

The key duloxetine intermediate, (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol, has been synthesized with high conversion and enantiomeric excess using immobilized Saccharomyces cerevisiae.[17] A chemoenzymatic strategy employing a carbonyl reductase from Rhodosporidium toruloides has also been developed for the synthesis of (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol, achieving a high substrate loading and excellent enantioselectivity.[16][18]

Table 5: Asymmetric Bioreduction for Duloxetine Intermediates

| Substrate | Biocatalyst | Product | Conversion (%) | ee (%) | Overall Yield (%) | Reference |

| 3-N-methylamino-1-(2-thienyl)-1-propanone | Immobilized Saccharomyces cerevisiae | (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol | 100 | >99.0 | - | [17] |

| 3-(Dimethylamino)-1-(2-thienyl)-1-propanone | Carbonyl reductase from Rhodosporidium toruloides (RtSCR9) | (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol | - | >98.5 | 60.2 (from 2-acetylthiophene) | [16][18] |

-

Immobilization: Saccharomyces cerevisiae cells are immobilized in liquid-core sodium alginate/chitosan/sodium alginate microcapsules.

-

Bioreduction: The immobilized cells are used for the continuous reduction of 3-N-methylamino-1-(2-thienyl)-1-propanone in a membrane reactor.

-

Reaction Conditions: The reduction is carried out at pH 6.0 and 30 °C.

-

Product Isolation: The product is isolated from the reaction medium.

Caption: Chemoenzymatic Pathways to Chiral Duloxetine Intermediates.

Diastereoselective Resolution

Classical resolution of racemates via the formation of diastereomeric salts is a well-established and industrially viable method for obtaining enantiomerically pure compounds.

The original synthesis of duloxetine involved the resolution of racemic 3-(N,N-dimethylamino)-1-(2-thienyl)propan-1-ol with (S)-(+)-mandelic acid.[2][3][19] This method allows for the separation of the (S)-enantiomer as a diastereomeric salt, which can then be converted to (S)-duloxetine.[2][3][19] Modifications to this process have been developed to improve its practicality.[19]

Table 6: Diastereoselective Resolution of Duloxetine Intermediate

| Racemate | Resolving Agent | Diastereomeric Salt | ee (%) of (S)-alcohol | Reference |

| (±)-3-(N,N-Dimethylamino)-1-(2-thienyl)propan-1-ol | (S)-Mandelic acid | (S)-alcohol-(S)-mandelate salt | 93 | [19] |

| (RS)-3-(methylamino)-1-(2-thienyl)propan-1-ol | (R)-α-methoxyphenylacetic acid | (S)-MMAA-(R)-α-methoxyphenylacetate | 100 (after recrystallization) | [20] |

-

Salt Formation: Racemic 3-(N,N-dimethylamino)-1-(2-thienyl)propan-1-ol is treated with (S)-mandelic acid to form a diastereomeric salt.

-

Crystallization: The diastereomeric salt of the (S)-alcohol is selectively crystallized.

-

Liberation of the Free Base: The purified diastereomeric salt is treated with a base to liberate the enantiomerically enriched (S)-3-(N,N-dimethylamino)-1-(2-thienyl)propan-1-ol.

Conclusion

The chiral synthesis of this compound has been approached through a variety of sophisticated and efficient methods. Asymmetric synthesis, particularly through catalytic transfer hydrogenation and asymmetric reductions, offers direct routes to the desired (S)-enantiomer with high enantioselectivity. Chemoenzymatic methods, including kinetic resolution and bioreduction, provide environmentally benign and highly selective alternatives that are well-suited for industrial-scale production. Diastereoselective resolution remains a robust and practical approach for obtaining enantiomerically pure key intermediates. The choice of a particular synthetic strategy will depend on factors such as cost-effectiveness, scalability, and environmental impact. This guide provides a foundational understanding of the core synthetic methodologies, enabling researchers and drug development professionals to make informed decisions in the synthesis and manufacturing of this important antidepressant.

References

- 1. Duloxetine: Refining its Chemical Synthesis with Biocatalysis • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. arkat-usa.org [arkat-usa.org]

- 5. nepjol.info [nepjol.info]

- 6. researchgate.net [researchgate.net]

- 7. Structure of racemic duloxetine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. WO2010003942A2 - Preparation of duloxetine and its pharmaceutically acceptable salts by the use of asymmetric transfer hydrogenation process - Google Patents [patents.google.com]

- 12. Duloxetine production: A novel chiral biphosphine ligands in asymmetric catalytic hydrogenation [xb.gzhu.edu.cn]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Highly enantioselective Friedel-Crafts reaction of thiophenes with glyoxylates: formal synthesis of duloxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. US7119211B2 - Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation - Google Patents [patents.google.com]

Navigating the Chiral Landscape: An In-depth Technical Guide to the Enantiomeric Resolution of (RS)-Duloxetine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core techniques employed for the enantiomeric resolution of (RS)-Duloxetine hydrochloride, a crucial process in the manufacturing of the active pharmaceutical ingredient (S)-Duloxetine. (S)-Duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SNRI), is the therapeutically active enantiomer, exhibiting significantly greater potency than its (R)-counterpart.[1] Ensuring the enantiomeric purity of the final drug product is therefore of paramount importance.

This document delves into the primary methodologies for chiral separation, including chromatographic techniques, chemoenzymatic resolutions, and classical diastereomeric crystallization. Detailed experimental protocols, quantitative data for comparison, and visual workflows are presented to equip researchers and drug development professionals with a thorough understanding of these critical processes.

Chromatographic Resolution of Duloxetine Enantiomers

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are widely utilized for both analytical and preparative-scale separation of duloxetine enantiomers. These techniques rely on the differential interaction of the enantiomers with a chiral environment, which can be either a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA).

Chiral Stationary Phase (CSP) Chromatography

Direct separation of enantiomers can be achieved using columns packed with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated excellent efficacy in resolving duloxetine enantiomers.

Table 1: HPLC Methods using Chiral Stationary Phases for Duloxetine Resolution

| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (Rs) | Reference |

| Chiralpak AD-H (amylose-based) | n-hexane:ethanol:diethylamine (80:20:0.2, v/v/v) | 1.0 | UV | >2.8 | [2][3][4] |

| Chiral-AGP | 10 mM Acetate buffer (pH 3.8):acetonitrile (93:7, v/v) | 1.0 | UV | Baseline resolved | [3][4] |

| Vancomycin (Chirobiotic V) | Not specified in abstract | Not specified | UV | 1.7 | [5][6] |

This protocol is based on the method described by Shinde et al.[2][4]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm).

-

Mobile Phase Preparation: Prepare a mixture of n-hexane, ethanol, and diethylamine in a ratio of 80:20:0.2 by volume.

-

Sample Preparation: Dissolve this compound in the mobile phase to a suitable concentration.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min.

-

Column temperature: Ambient.

-

Detection wavelength: 230 nm.

-

-

Injection Volume: 20 µL.

-

Analysis: The two enantiomers will be separated, with the (R)-enantiomer typically eluting before the (S)-enantiomer. The resolution between the peaks should be greater than 2.8.[2][4]

Caption: Workflow for HPLC separation using a Chiral Stationary Phase.

Chiral Mobile Phase Additive (CMPA) Chromatography

An alternative to CSPs is the use of a chiral mobile phase additive, which forms transient diastereomeric complexes with the enantiomers in solution. These complexes are then separated on a conventional achiral column (e.g., C18). Cyclodextrins and their derivatives are commonly employed as CMPAs.

Table 2: HPLC Methods using Chiral Mobile Phase Additives for Duloxetine Resolution

| Chiral Mobile Phase Additive | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (Rs) | Reference |

| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Not specified in abstract | Not specified | Not specified | UV | 1.3 | [5][6] |

| Sulphobutylether-β-CD (SBE-β-CD) | C18 | 10 mg/mL SBE-β-CD in buffer (pH 2.5):methanol (73:27, v/v) | 1.0 | UV (230 nm) | Not specified | [6] |

This protocol is based on the method described by Yang et al.[6]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase Preparation: Prepare a solution of 10 mg/mL sulphobutylether-β-cyclodextrin in a suitable buffer and adjust the pH to 2.5 with phosphoric acid. Mix this solution with methanol in a 73:27 (v/v) ratio.

-

Sample Preparation: Dissolve this compound in the mobile phase.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min.

-

Column temperature: 40 °C.

-

Detection wavelength: 230 nm.

-

-

Injection Volume: 20 µL.

-

Analysis: The diastereomeric complexes will be resolved on the C18 column.

Caption: Workflow for HPLC separation using a Chiral Mobile Phase Additive.

Chemoenzymatic Resolution

Enzymes, particularly lipases, are highly stereoselective catalysts and can be effectively used for the kinetic resolution of racemic mixtures. In the context of duloxetine, the resolution is often performed on a precursor molecule.

Kinetic Resolution using Lipase

In a kinetic resolution, the enzyme selectively acylates one enantiomer of a racemic alcohol at a much faster rate than the other, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

Table 3: Chemoenzymatic Resolution of Duloxetine Precursors

| Enzyme | Substrate | Acyl Donor | Catalyst | Yield of (R)-acetate | ee of (R)-acetate | Reference |

| Candida antarctica lipase B (CALB) | rac-3-hydroxy-3-(2-thienyl)propanenitrile | Isopropenyl acetate | Ruthenium catalyst | 87% | 98% | [2][5] |

This protocol is based on the dynamic kinetic resolution approach described by Bäckvall and co-workers.[2][5]

-

Reactants:

-

Racemic 3-hydroxy-3-(2-thienyl)propanenitrile (rac-1)

-

Candida antarctica lipase B (CALB, Novozym 435)

-

Ruthenium catalyst (e.g., Shvo's catalyst)

-

Isopropenyl acetate (acyl donor)

-

Toluene (solvent)

-

-

Reaction Setup:

-

In a reaction vessel, dissolve rac-1 in toluene.

-

Add CALB and the ruthenium catalyst.

-

Add isopropenyl acetate.

-

-

Reaction Conditions:

-

Temperature: 50 °C.

-

Time: 25 hours.

-

-

Work-up and Analysis:

-

After the reaction, filter off the enzyme.

-

Remove the solvent under reduced pressure.

-

The resulting product, (R)-3-acetoxy-3-(2-thienyl)propanenitrile, can be purified by chromatography.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

-

Caption: Dynamic Kinetic Resolution (DKR) of a duloxetine precursor.

Classical Resolution by Diastereomeric Crystallization

This traditional method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization.

For a key intermediate of duloxetine, (S)-mandelic acid has been successfully employed as a chiral resolving agent.[7]

Table 4: Classical Resolution of a Duloxetine Intermediate

| Resolving Agent | Intermediate | Solvent | Outcome | Reference |

| (S)-Mandelic acid | 3-(Dimethylamino)-1-(2-thienyl)propan-1-ol | Not specified | Formation of separable diastereomeric salts | [7][8] |

The following is a generalized protocol for diastereomeric salt resolution.

-

Salt Formation:

-

Dissolve the racemic intermediate (e.g., 3-(dimethylamino)-1-(2-thienyl)propan-1-ol) in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Add an equimolar amount of the chiral resolving agent (e.g., (S)-mandelic acid).

-

Stir the mixture, possibly with gentle heating, to facilitate salt formation.

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization of the less soluble diastereomeric salt.

-

-

Isolation:

-

Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

-

Liberation of the Enantiomer:

-

Dissolve the isolated diastereomeric salt in water.

-

Add a base (e.g., sodium hydroxide) to neutralize the resolving agent and liberate the free base of the desired enantiomer.

-

Extract the enantiomerically enriched intermediate with an organic solvent.

-

-

Recovery of Resolving Agent:

-

The aqueous layer containing the salt of the resolving agent can be acidified to recover the resolving agent for reuse.

-

Caption: Workflow for Diastereomeric Crystallization.

Conclusion

The enantiomeric resolution of this compound is a critical step in the production of this important antidepressant. This guide has detailed the primary techniques employed for this purpose: chromatographic separation, chemoenzymatic resolution, and classical diastereomeric crystallization. Each method offers distinct advantages and challenges. Chromatographic methods, particularly HPLC with chiral stationary phases, provide high resolution and are well-suited for both analytical and preparative scales. Chemoenzymatic methods, especially dynamic kinetic resolutions, offer the potential for high yields and excellent enantioselectivity. Classical resolution via diastereomeric crystallization remains a robust and scalable technique. The selection of the most appropriate method will depend on factors such as the scale of production, cost considerations, and the desired level of enantiomeric purity. The detailed protocols and comparative data presented herein provide a solid foundation for researchers and professionals in the pharmaceutical industry to make informed decisions and effectively implement these essential resolution techniques.

References

- 1. Investigation on the enantioseparation of duloxetine by capillary electrophoresis, NMR, and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Chemoenzymatic Dynamic Kinetic Resolution Approach to Enantiomerically Pure (R)- and (S)-Duloxetine [hv.diva-portal.org]

- 3. Development and validation of chiral LC method for the enantiomeric separation of duloxetine on amylose based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Chemoenzymatic Dynamic Kinetic Resolution Approach to Enantiomerically Pure (R)- and (S)-Duloxetine [liu.diva-portal.org]

- 6. researchgate.net [researchgate.net]

- 7. Structure of racemic duloxetine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Duloxetine: Refining its Chemical Synthesis with Biocatalysis • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]

A Comprehensive Technical Guide to the Physicochemical Properties of (RS)-Duloxetine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of (RS)-Duloxetine hydrochloride, a selective serotonin and norepinephrine reuptake inhibitor (SSNRI) widely used in the treatment of depression and other conditions. This document summarizes key quantitative data, outlines detailed experimental protocols for its characterization, and includes visualizations of experimental workflows and its mechanism of action.

Chemical and Physical Properties

This compound is the hydrochloride salt of duloxetine. It is a white to slightly brownish-white solid[1]. The chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | (+)-(S)-N-methyl-γ-(1-naphthalenyloxy)-2-thiophenepropanamine, monohydrochloride | [2] |

| Molecular Formula | C18H20ClNOS | [3][4][5] |

| Molecular Weight | 333.88 g/mol | [3][4][5] |

| Melting Point | 118-122 °C | [3][4][6] |

| pKa | 9.34 - 9.7 | [6][7][8][9] |

| Appearance | White to slightly brownish white solid | [1] |

Solubility Profile

The solubility of duloxetine hydrochloride is pH-dependent. It is soluble in water, methanol, and DMSO. The aqueous solubility decreases as the pH increases.

| Solvent/Condition | Solubility | Reference |

| Water | Soluble (5 mg/mL) | |

| Water (pH 4) | 21.6 g/L | [8] |

| Water (pH 7) | 2.74 g/L | [8] |

| Water (pH 9) | 0.331 g/L | [8] |

| Ethanol | <1 mg/mL at 25°C | |

| DMSO | 67 mg/mL at 25°C | |

| Methanol | Soluble |

Polymorphism

Duloxetine hydrochloride is known to exhibit polymorphism, meaning it can exist in multiple crystalline forms[10][11][12]. Different polymorphs can have different physical properties, including solubility and stability, which can impact the drug's bioavailability[10]. Studies have identified and characterized different polymorphic forms and a metastable acetone solvate of duloxetine hydrochloride using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and vibrational spectroscopy[10][11][12][13]. The characterization of these forms is crucial for formulation development and ensuring consistent product quality.

Experimental Protocols and Workflows

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a common method for determining the melting point and purity of a crystalline solid.

Experimental Protocol:

-

Sample Preparation: A small amount of this compound (typically 1-5 mg) is accurately weighed into an aluminum DSC pan.

-

Instrument Setup: The DSC instrument is calibrated using certified reference standards (e.g., indium). The sample and an empty reference pan are placed in the DSC cell.

-

Thermal Program: The sample is heated at a constant rate, typically 10°C/min, under an inert nitrogen atmosphere.

-

Data Analysis: The heat flow to the sample is monitored as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition.

Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to assess the thermal stability and decomposition of the drug substance.

Experimental Protocol:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is placed in a tared TGA pan.

-

Instrument Setup: The TGA instrument is calibrated for mass and temperature. The sample is placed on the microbalance within the furnace.

-

Thermal Program: The sample is heated at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen) over a defined temperature range.

-

Data Analysis: The mass of the sample is recorded continuously as a function of temperature. The resulting TGA curve shows the temperatures at which mass loss occurs, indicating decomposition or desolvation.

Polymorphic Form Identification using X-ray Powder Diffraction (XRPD)

X-ray Powder Diffraction is a powerful technique for identifying the crystalline phase of a solid material. Each crystalline form has a unique XRPD pattern, which serves as a "fingerprint" for that polymorph.

Experimental Protocol:

-

Sample Preparation: A finely powdered sample of this compound is prepared and packed into a sample holder.

-

Instrument Setup: The XRPD instrument is aligned and calibrated. The sample holder is placed in the diffractometer.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions and relative intensities of the diffraction peaks are compared to known patterns of different polymorphic forms to identify the crystalline form present in the sample.

Solubility Determination using the Shake-Flask Method

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Experimental Protocol:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, buffer of a specific pH) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Concentration Analysis: The concentration of duloxetine hydrochloride in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

pKa Determination by Potentiometric Titration

Potentiometric titration is a standard method for determining the dissociation constant (pKa) of a substance. For a basic compound like duloxetine, this involves titrating a solution of the compound with a strong acid.

Experimental Protocol:

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, often a co-solvent system like water-methanol if aqueous solubility is limited. The ionic strength of the solution is typically kept constant.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

-

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.

Mechanism of Action: Serotonin and Norepinephrine Reuptake Inhibition

Duloxetine exerts its therapeutic effects by potently inhibiting the reuptake of two key neurotransmitters in the central nervous system: serotonin (5-HT) and norepinephrine (NE). By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET) in the presynaptic neuron, duloxetine increases the concentration of these neurotransmitters in the synaptic cleft. This enhanced neurotransmission is believed to be responsible for its antidepressant and analgesic effects.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Page loading... [guidechem.com]

- 4. Duloxetine hydrochloride | 136434-34-9 [chemicalbook.com]

- 5. Duloxetine Hydrochloride | C18H20ClNOS | CID 60834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 136434-34-9 CAS MSDS (Duloxetine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Duloxetine | C18H19NOS | CID 60835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Human Metabolome Database: Showing metabocard for Duloxetine (HMDB0014619) [hmdb.ca]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Polymorphism and a metastable solvate of duloxetine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

(RS)-Duloxet-ine Hydrochloride: A Comprehensive Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of (RS)-Duloxetine hydrochloride in various solvents. The information presented herein is critical for professionals involved in the research, development, and formulation of this active pharmaceutical ingredient (API). Understanding the solubility characteristics of Duloxet-ine hydrochloride is fundamental for designing effective drug delivery systems, ensuring bioavailability, and developing robust analytical methods.

Core Solubility Data

The solubility of (RS)-Duloxet-ine hydrochloride is significantly influenced by the nature of the solvent, pH, and temperature. Below is a summary of its solubility in commonly used solvents.

Quantitative Solubility of (S)-Duloxet-ine Hydrochloride in Various Solvents

| Solvent | Solubility (mg/mL) | Conditions |

| Dimethylformamide (DMF) | ~ 30 | Inert gas purge recommended |

| Dimethyl sulfoxide (DMSO) | ~ 25 | Inert gas purge recommended |

| Ethanol | ~ 20 | Inert gas purge recommended |

| Methanol | Soluble | - |

| Water | 5 | - |

| 1:1 Solution of DMF:PBS (pH 7.2) | ~ 0.5 | - |

Data compiled from multiple sources.[1]

Aqueous Solubility of Duloxet-ine Hydrochloride at Different pH Values

The aqueous solubility of Duloxet-ine hydrochloride is highly dependent on the pH of the solution.

| pH | Solubility (g/L) | Temperature |

| 4 | 21.6 | 20°C |

| 7 | 2.74 | 20°C |

| 9 | 0.331 | 20°C |

This data highlights the decreased solubility with increasing pH.[2]

Factors Influencing Solubility

Several factors can impact the solubility of Duloxet-ine hydrochloride:

-

pH: As an amine salt, Duloxet-ine hydrochloride's solubility is significantly higher in acidic conditions where the molecule is protonated and more readily solvated by water. In alkaline conditions, the free base form is less soluble.[2][3]

-

Temperature: While specific quantitative data on the temperature dependence of solubility is limited in the provided search results, generally, the solubility of solids in liquids increases with temperature.

-

Co-solvents: The use of co-solvents, such as ethanol in water, can enhance the solubility of poorly soluble compounds like Duloxet-ine hydrochloride.

-

Particle Size: Reducing the particle size of the drug substance can increase the dissolution rate, which is related to solubility.[4]

-

Crystalline Form: Polymorphism can affect the solubility of a drug. Different crystalline forms of Duloxet-ine hydrochloride may exhibit different solubility profiles.[5]

Experimental Protocols for Solubility Determination

The following section outlines a general experimental methodology for determining the solubility of Duloxet-ine hydrochloride, based on commonly employed techniques in the pharmaceutical sciences.

Shake-Flask Method for Equilibrium Solubility Determination

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

(RS)-Duloxet-ine hydrochloride

-

Selected solvent(s)

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of (RS)-Duloxet-ine hydrochloride to a known volume of the solvent in a sealed flask.

-

Equilibration: Place the flasks in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[2]

-

Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the samples to pellet the excess undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the clear filtrate with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of dissolved Duloxet-ine hydrochloride.[6] The UV absorbance is typically measured at a λmax of around 230 nm or 215 nm.[6]

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Visual Representation of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of (RS)-Duloxet-ine hydrochloride.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides a foundational understanding of the solubility of (RS)-Duloxet-ine hydrochloride. The provided data and methodologies are essential for formulators and researchers to develop effective and stable pharmaceutical products. Further investigation into the effects of different co-solvents, temperatures, and the characterization of different polymorphic forms will provide a more complete solubility profile of this important API.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. assets.ctfassets.net [assets.ctfassets.net]

- 4. Preparation and evaluation of duloxetine hydrochloride enteric-coated pellets with different enteric polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

Physicochemical Properties of (RS)-Duloxetine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical physicochemical properties, namely the acid dissociation constant (pKa) and the partition coefficient (logP), of (RS)-Duloxetine hydrochloride. Understanding these parameters is fundamental for drug development, as they significantly influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This document outlines the experimentally determined values for these properties, details the methodologies used for their measurement, and presents a logical diagram of the drug's primary mechanism of action.

Core Physicochemical Data

The pKa and logP values of a drug substance are pivotal in predicting its behavior in biological systems. The following tables summarize the reported values for this compound.

Table 1: Acid Dissociation Constant (pKa) of this compound

| Parameter | Value | Method | Notes |

| pKa | 9.34 | Titration | Determined at 20°C.[1] |

| pKa | 9.6 | Titration | Determined in a dimethylformamide:water (66:34) mixture.[2] |

Table 2: Partition and Distribution Coefficients (logP & logDow) of (RS)-Duloxetine

| Parameter | Value | Conditions | Method |

| logP | 4.2 | Not specified | Not specified[3] |

| Computed logP | 4.3 | In silico calculation | Not applicable |

| logDow | 0.781 | pH 4 | Flask-shaking[1] |

| logDow | 1.54 | pH 7 | Flask-shaking[1] |

| logDow | 3.35 | pH 9 | Flask-shaking[1] |

Note: logDow (distribution coefficient) is a pH-dependent measure of lipophilicity for ionizable compounds. For a basic compound like duloxetine, as the pH increases above its pKa, the proportion of the free base form increases, leading to a higher logDow value.

Experimental Protocols

The accurate determination of pKa and logP relies on standardized and validated experimental protocols. The methodologies cited for this compound are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

Determination of pKa by Titration (Based on OECD Guideline 112)

The dissociation constant of this compound was determined using a titration method.[1] This method involves titrating a solution of the compound with a standard solution of an acid or base and monitoring the pH of the solution.

Principle: The pKa is the pH at which the concentrations of the ionized and non-ionized forms of the molecule are equal. For a basic substance like duloxetine, the pKa corresponds to the equilibrium constant for the dissociation of its conjugate acid.

General Protocol:

-

Preparation of the Test Solution: A precise amount of this compound is dissolved in purified water (often CO2-free to prevent interference) to create solutions of known concentrations (e.g., 2.98 mM and 0.596 mM were used for duloxetine).[1]

-

Titration: The test solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base. For an amine hydrochloride, titration with a strong base is typical.

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter. The temperature is maintained at a constant value (e.g., 20°C).[1]

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the substance has been neutralized. The pKa can be calculated using the Henderson-Hasselbalch equation or by analyzing the inflection points of the titration curve.[4][5][6]

Determination of logP/logDow by the Flask-Shaking Method (Based on OECD Guideline 107)

The n-octanol/water partition coefficient (logP) and distribution coefficient (logDow) for duloxetine were determined using the flask-shaking method.[1] This is the classical and most straightforward method for determining lipophilicity.

Principle: The partition coefficient is the ratio of the equilibrium concentrations of a substance in a two-phase system consisting of two largely immiscible solvents, typically n-octanol and water.

General Protocol:

-

Phase Preparation: n-octanol and water (or a suitable buffer for logDow measurements) are mutually saturated by shaking them together and allowing the phases to separate.

-

Test Substance Addition: A known amount of the test substance is dissolved in one of the phases. The concentration should be low enough to not cause saturation in either phase.

-

Equilibration: The two-phase system containing the test substance is shaken in a vessel at a constant temperature until equilibrium is reached. This ensures that the substance has fully partitioned between the two phases.

-

Phase Separation: The mixture is centrifuged to achieve a clear separation of the n-octanol and aqueous phases.

-

Concentration Analysis: The concentration of the test substance in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Calculation: The partition coefficient (P or Dow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of this value gives logP or logDow.[2][3][7] For ionizable substances like duloxetine, this procedure is repeated at different pH values to determine the logDow.[1]

Logical and Workflow Visualizations

To illustrate the relationships and processes described, the following diagrams are provided in the DOT language for Graphviz.

Experimental Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Logical Diagram of Duloxetine's Mechanism of Action

Caption: Mechanism of action of Duloxetine in the synaptic cleft.

References

- 1. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 2. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 3. oecd.org [oecd.org]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. enamine.net [enamine.net]

- 7. oecd.org [oecd.org]

(RS)-Duloxetine Hydrochloride: An In-Depth Technical Guide on its Mechanism of Action in Neuronal Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(RS)-Duloxetine hydrochloride is a potent and selective serotonin and norepinephrine reuptake inhibitor (SNRI) with a well-established clinical profile in the treatment of major depressive disorder (MDD), generalized anxiety disorder (GAD), and various chronic pain conditions.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanism of action of duloxetine in neuronal models, intended for researchers, scientists, and professionals in drug development. The document details the primary targets of duloxetine, the downstream signaling cascades it modulates, and the experimental protocols used to elucidate these actions. All quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized using diagrams generated with Graphviz (DOT language).

Primary Mechanism of Action: Dual Reuptake Inhibition

The principal mechanism of action of duloxetine is the potent and relatively balanced inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[4] These transporters are responsible for the reuptake of serotonin (5-HT) and norepinephrine (NE), respectively, from the synaptic cleft back into the presynaptic neuron. By blocking these transporters, duloxetine increases the concentration and prolongs the availability of these neurotransmitters in the synapse, thereby enhancing serotonergic and noradrenergic neurotransmission.[5] Duloxetine also exhibits a weak affinity for the dopamine transporter (DAT) and has no significant interaction with other receptors such as dopaminergic, adrenergic, cholinergic, histaminergic, muscarinic, or opioid receptors.[4][6]

Quantitative Binding Affinities

The affinity of duloxetine for its primary targets has been quantified through in vitro binding assays. The inhibition constant (Ki) is a measure of the concentration of the drug required to occupy 50% of the transporters. A lower Ki value indicates a higher binding affinity.

| Transporter | Species | Ki (nM) | Reference |

| Serotonin Transporter (SERT) | Human | 0.8 | [7][8][9] |

| Norepinephrine Transporter (NET) | Human | 7.5 | [7][8][9] |

| Dopamine Transporter (DAT) | Human | 69.4 | [10] |

Visualization of Primary Action

The following diagram illustrates the primary mechanism of duloxetine at the presynaptic terminal.

Experimental Protocols

The characterization of duloxetine's activity at neurotransmitter transporters is primarily achieved through in vitro reuptake inhibition assays. These assays measure the ability of a compound to block the uptake of a specific neurotransmitter into cells or synaptosomes.

Neurotransmitter Reuptake Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of duloxetine on SERT and NET using a fluorescence-based assay kit.[11][12][13]

Objective: To determine the IC50 value of duloxetine for the inhibition of serotonin and norepinephrine reuptake in cells expressing the respective transporters.

Materials:

-

HEK293 cells stably expressing human SERT (hSERT) or human NET (hNET)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well or 384-well black, clear-bottom microplates

-

Neurotransmitter Transporter Uptake Assay Kit (containing a fluorescent substrate and a masking dye)

-

This compound

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Fluorescence microplate reader with bottom-read capabilities

Procedure:

-

Cell Plating:

-

One day prior to the assay, seed the hSERT or hNET expressing cells into the microplate at an optimized density to achieve a confluent monolayer on the day of the experiment.

-

Incubate the cells at 37°C in a 5% CO2 incubator.

-

-

Compound Preparation:

-

Prepare a stock solution of duloxetine in an appropriate solvent (e.g., DMSO).

-

Perform serial dilutions of the duloxetine stock solution in assay buffer (e.g., HBSS) to create a range of test concentrations.

-

-

Assay Execution:

-

On the day of the assay, gently wash the cell monolayer with assay buffer.

-

Add the various concentrations of duloxetine to the respective wells. Include wells with vehicle control (no drug) and a positive control (a known inhibitor).

-

Prepare the fluorescent substrate and masking dye solution according to the kit manufacturer's instructions.

-

Add the fluorescent substrate solution to all wells.

-

-

Data Acquisition:

-

Incubate the plate at 37°C for a specified period (e.g., 10-60 minutes) for endpoint assays, or immediately transfer to the plate reader for kinetic assays.

-

Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the background fluorescence from all measurements.

-

Normalize the data to the vehicle control (100% activity) and a saturating concentration of a known inhibitor (0% activity).

-

Plot the normalized data against the logarithm of the duloxetine concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Visualization of Experimental Workflow

The following diagram outlines the workflow for the neurotransmitter reuptake inhibition assay.

Downstream Signaling Pathways

The sustained increase in synaptic serotonin and norepinephrine levels initiated by duloxetine leads to the modulation of several downstream intracellular signaling pathways. These pathways are implicated in neuroplasticity, cellular resilience, and the regulation of inflammatory responses, which are thought to contribute to the therapeutic effects of duloxetine beyond simple neurotransmitter level enhancement.

Modulation of the CREB/BDNF Pathway

A significant downstream effect of chronic duloxetine administration is the upregulation of the cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) signaling pathway.[14][15] This pathway is crucial for neuronal survival, growth, and synaptic plasticity.

-

Mechanism: Increased synaptic 5-HT and NE activate postsynaptic G-protein coupled receptors, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates CREB. Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CRE) in the promoter regions of target genes, including BDNF, leading to increased BDNF transcription and protein expression.[14][15]

-

Significance: Enhanced BDNF signaling is associated with improved neuronal function and plasticity, which may counteract the neuronal atrophy and reduced connectivity observed in depression and chronic pain states.[16][17][18]

Anti-Inflammatory Effects

Duloxetine has also been shown to exert anti-inflammatory effects in neuronal models.[19] This is relevant as neuroinflammation is increasingly recognized as a contributing factor to the pathophysiology of depression and neuropathic pain.

-

Mechanism: Duloxetine can modulate the levels of pro-inflammatory cytokines. Studies have shown that duloxetine treatment can lead to changes in the levels of tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6, IL-8, IL-12).[20][21] In some models, duloxetine has been observed to prevent increases in pro-inflammatory cytokines.[22] The exact mechanisms are still under investigation but may involve the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.[15]

-

Significance: By reducing neuroinflammation, duloxetine may help to restore a healthy neuronal microenvironment and protect against neuronal damage.

Quantitative Effects on Downstream Molecules

| Pathway | Molecule | Effect of Duloxetine | Neuronal Model/System | Reference |

| CREB/BDNF | pCREB | Increased | Rat Hippocampus | [14] |

| BDNF | Increased (chronic treatment) | Rat Prefrontal Cortex | [16][18] | |

| Inflammatory | TNF-α | Modulated | Rat Hippocampus / Human Serum | [14][20] |

| IL-1β | Decreased (in response to insult) | Rat Hippocampus | [14] | |

| IL-6 | Modulated | Human Serum | [20] | |

| NF-κB | Decreased (in comorbidity model) | Rat Medial Prefrontal Cortex | [15] |

Visualization of Downstream Signaling

The following diagram illustrates the downstream signaling cascade from receptor activation to changes in gene expression.

Conclusion

The mechanism of action of this compound in neuronal models is multifaceted. Its primary action is the potent inhibition of serotonin and norepinephrine reuptake, leading to enhanced neurotransmission. This initial effect triggers a cascade of downstream events, most notably the upregulation of the CREB/BDNF pathway, which promotes neuroplasticity and cellular resilience. Furthermore, duloxetine exhibits anti-inflammatory properties by modulating key cytokine signaling pathways. This comprehensive mechanism, encompassing both direct neurotransmitter modulation and subsequent intracellular adaptations, provides a strong rationale for its therapeutic efficacy in a range of neurological and psychiatric disorders. Further research into these complex downstream effects will continue to refine our understanding of duloxetine and inform the development of novel therapeutics.

References

- 1. About duloxetine - NHS [nhs.uk]

- 2. Duloxetine: Uses, Side Effects, Dosage, Warnings - Drugs.com [drugs.com]

- 3. Duloxetine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. droracle.ai [droracle.ai]

- 5. What is the mechanism of Duloxetine Hydrochloride? [synapse.patsnap.com]

- 6. droracle.ai [droracle.ai]

- 7. Occupancy of Norepinephrine Transporter by Duloxetine in Human Brains Measured by Positron Emission Tomography with (S,S)-[18F]FMeNER-D2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comparative affinity of duloxetine and venlafaxine for serotonin and norepinephrine transporters in vitro and in vivo, human serotonin receptor subtypes, and other neuronal receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. moleculardevices.com [moleculardevices.com]

- 12. moleculardevices.com [moleculardevices.com]

- 13. pdf.medicalexpo.com [pdf.medicalexpo.com]

- 14. Preventive Effects of Duloxetine Against Methamphetamine Induced Neurodegeneration and Motor Activity Disorder in Rat: Possible Role of CREB/BDNF Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. BDNF level in the rat prefrontal cortex increases following chronic but not acute treatment with duloxetine, a dual acting inhibitor of noradrenaline and serotonin re-uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Long-Term duloxetine treatment normalizes altered brain-derived neurotrophic factor expression in serotonin transporter knockout rats through the modulation of specific neurotrophin isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Chronic duloxetine treatment induces specific changes in the expression of BDNF transcripts and in the subcellular localization of the neurotrophin protein [air.unimi.it]

- 19. The anti-inflammatory activity of duloxetine, a serotonin/norepinephrine reuptake inhibitor, prevents kainic acid-induced hippocampal neuronal death in mice | Semantic Scholar [semanticscholar.org]

- 20. Association between TNF-α & IL-6 level changes and remission from depression with duloxetine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effect of duloxetine on changes in serum proinflammatory cytokine levels in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Duloxetine by Modulating the Akt/GSK3 Signaling Pathways Has Neuroprotective Effects against Methamphetamine-Induced Neurodegeneration and Cognition Impairment in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Stereospecific Synthesis of (S)-Duloxetine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Duloxetine, the active enantiomer in the widely prescribed antidepressant Cymbalta®, is a selective serotonin and norepinephrine reuptake inhibitor (SSNRI). Its therapeutic efficacy is critically dependent on its (S)-stereochemistry. This technical guide provides an in-depth overview of the core methodologies for the stereospecific synthesis of (S)-Duloxetine hydrochloride. Key strategies, including asymmetric hydrogenation, enzymatic reduction, and asymmetric transfer hydrogenation, are detailed. This document serves as a comprehensive resource, presenting detailed experimental protocols, comparative data, and visual representations of synthetic pathways to aid researchers and professionals in the development and optimization of synthetic routes to this important active pharmaceutical ingredient (API).

Introduction

Duloxetine, chemically known as (S)-N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine, possesses a single chiral center. The (S)-enantiomer is significantly more potent as a serotonin and norepinephrine reuptake inhibitor than its (R)-counterpart. Consequently, the development of efficient and robust stereospecific syntheses to produce enantiomerically pure (S)-Duloxetine is of paramount importance in pharmaceutical manufacturing. This guide explores several key industrial and academic approaches to achieve this, focusing on the stereochemistry-defining step.

Key Synthetic Strategies

The primary challenge in the synthesis of (S)-Duloxetine lies in the stereoselective construction of the chiral carbinol intermediate, (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol, or a related precursor. The main approaches to introduce this chirality are:

-

Asymmetric Hydrogenation of a Prochiral Ketone: This involves the reduction of a β-aminoketone using a chiral catalyst.

-

Enzymatic Reduction: Utilizes isolated ketoreductase enzymes or whole-cell systems to perform the enantioselective ketone reduction.

-

Asymmetric Transfer Hydrogenation: Employs a chiral catalyst to transfer hydrogen from a simple hydrogen donor (e.g., formic acid or isopropanol) to the prochiral ketone.

Once the chiral alcohol is obtained, the synthesis converges on the final steps, which typically involve an etherification reaction followed by salt formation.

Asymmetric Hydrogenation using Chiral Phosphine Ligands

A highly effective method for the synthesis of the key chiral intermediate, (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol, is the asymmetric hydrogenation of 3-(dimethylamino)-1-(2-thienyl)-1-propanone. This reaction is often catalyzed by a ruthenium complex with a chiral bisphosphine ligand, such as P-Phos.

Logical Workflow for Asymmetric Hydrogenation

Caption: Workflow for (S)-Duloxetine synthesis via asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation

Step 1: Synthesis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone hydrochloride A mixture of 2-acetylthiophene, dimethylamine hydrochloride, and paraformaldehyde is refluxed in isopropanol with a catalytic amount of concentrated hydrochloric acid. After cooling, the product is filtered, washed, and dried to yield the hydrochloride salt of the prochiral ketone.[1]

Step 2: Asymmetric Hydrogenation to (S)-3-(dimethylamino)-1-(2-thienyl)-1-propanol In a suitable pressure reactor, 3-(dimethylamino)-1-(2-thienyl)-1-propanone is dissolved in isopropanol. A catalyst, prepared from a ruthenium precursor and a chiral bisphosphine ligand like (S)-P-Phos, is added. The mixture is hydrogenated at approximately 40°C under a hydrogen pressure of 3 MPa.[2] After the reaction is complete, the solvent is removed, and the chiral alcohol is isolated.

Data Summary: Asymmetric Hydrogenation

| Parameter | Value | Reference |

| Substrate | 3-(Dimethylamino)-1-(2-thienyl)-1-propanone | [2] |

| Catalyst | Ru-P-Phos complex | [2] |

| Solvent | Isopropanol | [2] |

| Temperature | 40 °C | [2] |

| H₂ Pressure | 3 MPa | [2] |

| Yield | 99% | [2] |

| Enantiomeric Excess (e.e.) | 94% (up to 99% after recrystallization) | [2] |

Enzymatic Reduction

Biocatalysis offers a green and highly selective alternative for the synthesis of the chiral alcohol intermediate. Ketoreductase (KRED) enzymes, often used in whole-cell systems like Saccharomyces cerevisiae or as isolated enzymes, can reduce the prochiral ketone with excellent enantioselectivity.

Logical Workflow for Enzymatic Reduction

Caption: Workflow for (S)-Duloxetine synthesis via enzymatic reduction.

Experimental Protocol: Enzymatic Reduction

Step 1: Preparation of Immobilized Saccharomyces cerevisiae Saccharomyces cerevisiae cells are cultured and then immobilized in a liquid-core sodium alginate/chitosan/sodium alginate (ACA) microcapsule system. The optimal culture time is around 28 hours.

Step 2: Asymmetric Reduction The prochiral ketone, 3-N-methylamino-1-(2-thienyl)-1-propanone, is added to a buffered solution (pH 6.0) containing the immobilized yeast cells. The reaction is maintained at 30°C with agitation (e.g., 180 rpm). The reduction can be performed in a batch or continuous membrane reactor to mitigate product inhibition.[3]

Data Summary: Enzymatic Reduction

| Parameter | Value | Reference |

| Substrate | 3-N-methylamino-1-(2-thienyl)-1-propanone | [3] |

| Biocatalyst | Immobilized Saccharomyces cerevisiae | [3] |

| pH | 6.0 | [3] |

| Temperature | 30 °C | [3] |

| Conversion | 100% (in continuous reactor) | [3] |

| Enantiomeric Excess (e.e.) | >99.0% | [3] |

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is an operationally simple and scalable method that avoids the use of high-pressure hydrogen gas. A chiral ruthenium catalyst, such as a Ru(II)-TsDPEN complex, is commonly used to transfer hydrogen from a donor like a formic acid/triethylamine mixture.

Logical Workflow for Asymmetric Transfer Hydrogenation

Caption: Workflow for (S)-Duloxetine synthesis via ATH.

Experimental Protocol: Asymmetric Transfer Hydrogenation

Step 1: Preparation of 2-Tosyloxy-1-(2-thiophenyl)ethanone The starting material is prepared by α-sulfonyloxylation of 2-acetylthiophene.

Step 2: Asymmetric Transfer Hydrogenation The ketone precursor (10 mmol) is reacted with a catalyst such as Cp*RhCl[(S,S)-TsDPEN] (substrate/catalyst ratio of 500) in ethyl acetate. An azeotropic mixture of formic acid/triethylamine (5:2 molar ratio) is used as the hydrogen source. The reaction proceeds for approximately 3 hours.[4]

Step 3: Conversion to (S)-Duloxetine The resulting chiral tosylate is then converted to (S)-Duloxetine through a multi-step sequence involving conversion to a nitrile, reduction to an amino alcohol, formation and methylation of a cyclic carbamate, hydrolysis, and finally, etherification with 1-fluoronaphthalene.[4][5]

Data Summary: Asymmetric Transfer Hydrogenation

| Parameter | Value | Reference |

| Substrate | 2-Tosyloxy-1-(2-thiophenyl)ethanone | [4] |

| Catalyst | Cp*RhCl[(S,S)-TsDPEN] | [4] |

| Hydrogen Donor | Formic acid/Triethylamine (5:2) | [4] |

| Solvent | Ethyl acetate | [4] |

| Yield (ATH step) | 95% | [4] |

| Enantiomeric Excess (e.e.) (ATH step) | 95% | [4] |

| Overall Yield (Duloxetine) | 78% | [5] |

| Final e.e. (Duloxetine) | 95% | [5] |

Final Step: Etherification and Salt Formation

The final key step in many synthetic routes is the nucleophilic aromatic substitution reaction between the chiral alcohol intermediate and 1-fluoronaphthalene to form the naphthyl ether linkage.

Experimental Protocol: Etherification

To a solution of the chiral amino alcohol (e.g., (S)-3-(N-methylamino)-1-(2-thienyl)-1-propanol) in a polar aprotic solvent like DMSO, a strong base such as sodium hydride is added. Subsequently, 1-fluoronaphthalene is introduced, and the reaction mixture is heated.[4][5] After an aqueous workup and extraction, the (S)-Duloxetine free base is obtained. This is then dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the final hydrochloride salt.

Conclusion

The stereospecific synthesis of (S)-Duloxetine hydrochloride can be achieved through several efficient and high-yielding methodologies. Asymmetric hydrogenation with chiral phosphine ligands offers high throughput and excellent enantioselectivity, making it suitable for industrial-scale production. Enzymatic reductions provide a green chemistry approach with exceptional stereocontrol under mild conditions. Asymmetric transfer hydrogenation presents an operationally simpler alternative to high-pressure hydrogenation. The choice of a particular synthetic route will depend on factors such as scalability, cost of goods, operational safety, and desired enantiomeric purity. The data and protocols presented in this guide offer a comparative basis for the evaluation and implementation of these key synthetic strategies.

References

- 1. EP0650965B1 - Asymmetric synthesis of (S)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine an intermediate in the preparation of duloxetine - Google Patents [patents.google.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. nepjol.info [nepjol.info]

A Crystallographic Comparison of Racemic and Enantiopure Duloxetine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical structural differences between the racemic and enantiopure crystalline forms of duloxetine hydrochloride, a widely prescribed serotonin-norepinephrine reuptake inhibitor. Understanding these differences is paramount for drug development, formulation, and ensuring the therapeutic efficacy and stability of the final drug product. While the (S)-enantiomer is the therapeutically active form, the racemic mixture presents distinct crystallographic properties that influence its physicochemical behavior.

Introduction to Chirality and Crystal Packing in Duloxetine

Duloxetine hydrochloride possesses a single chiral center, leading to the existence of (S)- and (R)-enantiomers. Commercially, duloxetine is marketed as the chirally pure (S)-enantiomer, which is reported to be at least 2.5 times more active than the (R)-enantiomer.[1] The distinct three-dimensional arrangement of atoms in each enantiomer and in the racemic mixture results in different crystal packing, leading to significant variations in their physical properties.

The crystal structure of racemic duloxetine hydrochloride reveals notable differences in molecular conformation and packing in its extended structure when compared to the previously reported (S)-enantiomer crystal structure.[1][2] These differences are primarily observed in the conformation of the flexible side chain and the overall molecular packing motif.[1]

Comparative Crystallographic Data

The crystallographic data for both racemic and enantiopure (S)-duloxetine hydrochloride have been determined by single-crystal X-ray diffraction. A summary of the key crystallographic parameters is presented in the tables below for direct comparison.

Unit Cell Parameters

| Parameter | Racemic Duloxetine Hydrochloride | Enantiopure (S)-Duloxetine Hydrochloride |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pna2₁ | P2₁ |

| a (Å) | 21.018 (4) | 9.7453 (10) |

| b (Å) | 9.583 (2) | 6.9227 (7) |

| c (Å) | 8.2892 (17) | 13.4247 (16) |

| α (°) | 90 | 90 |

| β (°) | 90 | 109.432 (4) |

| γ (°) | 90 | 90 |

| Volume (ų) | 1669.7 (6) | 854.09 (16) |

| Z | 4 | 2 |

Note: Data for racemic and enantiopure forms are sourced from Bhadbhade et al., 2023[1] and Bhadbhade et al., 2009[3], respectively.

Selected Torsion Angles

A key differentiator between the racemic and enantiopure structures is the conformation of the propanamine side chain. This is best illustrated by comparing the key torsion angles. In the racemic structure, the side chain adopts a gauche conformation, whereas in the enantiopure (S)-form, it is in an anti conformation.[1]

| Torsion Angle | Racemic Duloxetine Hydrochloride (°) | Enantiopure (S)-Duloxetine Hydrochloride (°) |

| O1—C11—C12—C13 | 64.5 (3) | 168.0 (3) |

Note: Data for the racemic form is from Bhadbhade et al., 2023[1] and for the enantiopure form is from the same source, referencing an earlier study.

Molecular Packing and Intermolecular Interactions

The differences in molecular conformation directly influence the crystal packing. The enantiopure (S)-duloxetine hydrochloride exhibits a layered structure where hydrophobic and ionic hydrophilic phases are separated.[1] In contrast, the bent side-chain conformation of the racemic form leads to a crystal packing motif where an ionic hydrophilic phase is encapsulated within a hydrophobic shell.[1][2]

In the crystal of racemic duloxetine hydrochloride, both the S- and R-enantiomers form their own separate helices.[1] The primary intermolecular interaction governing the packing is a strong N—H···Cl hydrogen bond.[1][3]

Experimental Protocols

Synthesis and Crystallization

Racemic Duloxetine Hydrochloride: Racemic duloxetine hydrochloride was obtained from commercial suppliers. Single crystals suitable for X-ray diffraction were grown by the slow evaporation of an anhydrous ethanol solution containing the racemic compound.[1][2]

Enantiopure (S)-Duloxetine Hydrochloride: (S)-duloxetine hydrochloride was also sourced from commercial suppliers. Single crystals were obtained by crystallization from a 1,4-dioxane solution.[3]

Single-Crystal X-ray Diffraction

The determination of the crystal structures for both racemic and enantiopure duloxetine hydrochloride was carried out using single-crystal X-ray diffraction. The general workflow for such an analysis is depicted below.

Experimental workflow for crystal structure determination.

Specifics for Enantiopure (S)-Duloxetine Hydrochloride: A Bruker Kappa APEXII CCD area-detector diffractometer was used for data collection with Mo Kα radiation at a temperature of 150 K.[3]

Specifics for Racemic Duloxetine Hydrochloride: The data collection and structure refinement details are available in the publication by Bhadbhade et al. (2023).[1]

Logical Relationship of Racemic Mixture and Enantiomers

The relationship between a racemic mixture and its constituent enantiomers is fundamental to understanding their different crystalline forms. A racemic mixture consists of an equal amount of two enantiomers, which are non-superimposable mirror images of each other.

References

(RS)-Duloxetine Hydrochloride: A Comprehensive Technical Guide to Chemical Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical stability of (RS)-Duloxetine hydrochloride and its degradation pathways. The information is compiled from various scientific studies and is intended to assist researchers, scientists, and drug development professionals in understanding the intrinsic stability of this active pharmaceutical ingredient (API). This document details the degradation behavior of duloxetine under various stress conditions, outlines the structures of the resulting degradation products, and provides detailed experimental protocols for stability-indicating studies.

Executive Summary

This compound, a selective serotonin and norepinephrine reuptake inhibitor (SSNRI), is known to be susceptible to degradation under certain environmental conditions. Forced degradation studies, conducted according to the International Council for Harmonisation (ICH) guidelines, have revealed that duloxetine is particularly labile in acidic environments, leading to the cleavage of its ether linkage. The molecule also demonstrates instability under basic, hydrolytic, and photolytic conditions. In contrast, it exhibits relative stability to thermal and, in most reported cases, oxidative stress. A number of degradation products have been identified and characterized, with 1-naphthol being the most prominent degradant in acidic media. Understanding these degradation pathways is crucial for the development of stable pharmaceutical formulations and for the establishment of effective analytical methods for quality control.

Chemical Stability Profile